REACTION_CXSMILES
|
Br[C:2]([CH3:14])([CH3:13])[C:3]([NH:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[OH:12])=[O:4].C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C>[CH3:13][C:2]1([CH3:14])[C:3](=[O:4])[NH:5][C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=2[O:12]1 |f:1.2.3|
|
Name
|
|
Quantity
|
21.8 g
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)NC1=C(C=CC=C1)O)(C)C
|
Name
|
|
Quantity
|
23.32 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
85 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
stirred the reaction mixture at 80° C. for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After TLC reaction mixture was filtered through celite
|
Type
|
ADDITION
|
Details
|
diluted with ethyl acetate 500 mL
|
Type
|
WASH
|
Details
|
washed with water (100 mL×3), brine (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(OC2=C(NC1=O)C=CC=C2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.64 g | |
YIELD: CALCULATEDPERCENTYIELD | 84.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |